molecular formula C16H21N3S B6420218 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325306-14-6

8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B6420218
CAS RN: 1325306-14-6
M. Wt: 287.4 g/mol
InChI Key: ATWVVOQDHRHYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (ETT) is an organic compound with a unique structure and a variety of potential applications. It is a synthetic derivative of the naturally occurring compound spirodiclofen, which is commonly used in agriculture as an insecticide. ETT has been studied extensively for its potential use in the synthesis of drugs, as well as its potential for use in medical and scientific research.

Scientific Research Applications

8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been studied extensively for its potential use in scientific research. It has been used as a model compound for studying the structure and reactivity of spirodiclofen-based compounds. In addition, 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been used to study the effects of its derivatives on various biological systems, including the nervous system, immune system, and cardiovascular system. It has also been used to study the effects of its derivatives on the metabolism of drugs.

Mechanism of Action

The mechanism of action of 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is not fully understood. However, it is believed that it binds to certain receptors in the body, leading to the activation of various pathways. For example, 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival. In addition, 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been shown to activate the MAPK/ERK pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione have been studied in several animal models. In mice, 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been shown to reduce inflammation, reduce oxidative stress, and increase the expression of antioxidant enzymes. In rats, 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been shown to reduce oxidative stress and increase the expression of antioxidant enzymes. In addition, 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been shown to reduce the levels of lipid peroxidation and increase the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

The use of 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is relatively stable. Second, it is relatively non-toxic and has been shown to have few side effects. Third, it is a model compound that can be used to study the structure and reactivity of spirodiclofen-based compounds. However, there are some limitations to its use in laboratory experiments. First, it is not water-soluble and must be dissolved in organic solvents. Second, its reactivity can be affected by pH and temperature. Third, its reactivity can be affected by the presence of other compounds.

Future Directions

There are many potential future directions for the use of 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione. One potential direction is the development of new drugs based on 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione. Another potential direction is the use of 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione in the development of new diagnostic tests. In addition, 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione could be used to study the effects of its derivatives on various biological systems, such as the nervous system, immune system, and cardiovascular system. Finally, 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione could be used to study the effects of its derivatives on the metabolism of drugs.

Synthesis Methods

8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can be synthesized using a variety of methods, including a multi-step synthesis route. The first step involves the reaction of 3-methylphenyl magnesium bromide with 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione. This reaction produces a compound known as 8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione). The second step involves the reaction of the product with a Grignard reagent, such as ethylmagnesium bromide, to form the desired compound.

properties

IUPAC Name

8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-3-19-9-7-16(8-10-19)17-14(15(20)18-16)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWVVOQDHRHYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

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